Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

Lipophilicity Drug Design ADME Prediction

5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole (CAS 885275-05-8) is a fluorinated benzimidazole derivative with the molecular formula C₁₂H₁₄FN₃ and a molecular weight of 219.26 g/mol. It belongs to a class of heterocyclic compounds formed by the fusion of benzene and imidazole rings, bearing both a fluorine atom at the 5-position and a piperidine ring at the 2-position—a combination that imparts distinct electronic properties differentiating it from non-fluorinated or positional isomer analogs.

Molecular Formula C12H14FN3
Molecular Weight 219.26 g/mol
CAS No. 885275-05-8
Cat. No. B1387976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole
CAS885275-05-8
Molecular FormulaC12H14FN3
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)F
InChIInChI=1S/C12H14FN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16)
InChIKeyWHFCKKIVCAMLFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole (CAS 885275-05-8): Physicochemical Benchmarking & Structural Differentiation for Benzimidazole Procurement


5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole (CAS 885275-05-8) is a fluorinated benzimidazole derivative with the molecular formula C₁₂H₁₄FN₃ and a molecular weight of 219.26 g/mol . It belongs to a class of heterocyclic compounds formed by the fusion of benzene and imidazole rings, bearing both a fluorine atom at the 5-position and a piperidine ring at the 2-position—a combination that imparts distinct electronic properties differentiating it from non-fluorinated or positional isomer analogs . Structurally related derivatives have been explored in patent literature as melanin-concentrating hormone (MCH) receptor antagonists for metabolic disorders [1].

Why 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole Is Not Interchangeable with Non-Fluorinated or Positional Isomer Analogs


Benzimidazole derivatives sharing the C₁₂H₁₄FN₃ backbone cannot be treated as functionally equivalent procurement items because subtle changes in fluorine positioning—whether at the 5- vs. 6-position of the benzimidazole core, or piperidine attachment at the 2-, 3-, or 4-position—profoundly alter predicted lipophilicity, basicity, and chromatographic retention behavior [1]. Fluorine substitution on the benzimidazole ring lowers the pKa of the imidazole NH proton by approximately 0.8–1.0 pKa units compared to non-fluorinated analogs, yielding measurably different ionization states at physiological pH and distinct solvent partition properties [2]. Positional isomerism of the piperidine attachment site—2-yl versus 3-yl or 4-yl—additionally modulates molecular shape, hydrogen-bonding geometry, and computed XLogP3 values, each of which directly impacts synthetic handling, purification strategy, and biological screening outcomes .

Quantitative Differentiation Evidence for 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole vs. In-Class Analogs


Measured LogP (2.845) vs. Non-Fluorinated Analog 2-(Piperidin-2-yl)-1H-benzimidazole (LogP 2.706): Enhanced Lipophilicity for Membrane Penetration Screening

5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole exhibits a measured LogP of 2.84540, compared to 2.70630 for its non-fluorinated direct analog 2-(piperidin-2-yl)-1H-benzimidazole (CAS 51785-23-0) . This represents a LogP increase of +0.139, corresponding to a ~38% greater calculated partition coefficient (ΔLogD), consistent with the well-established lipophilicity-enhancing effect of aromatic fluorine substitution. The data were reported using identical computational methodology across ChemSrc entries, enabling valid cross-study comparison.

Lipophilicity Drug Design ADME Prediction

Predicted pKa (11.60) vs. Non-Fluorinated 2-Methyl-Benzimidazole (12.45): Lower Basicity Consistent with Fluorine Electron-Withdrawing Effect

The predicted pKa (strongest basic) of 5-fluoro-2-piperidin-2-yl-1H-benzoimidazole is 11.60 ± 0.10, as reported by ChemicalBook . In contrast, the structurally analogous non-fluorinated 5-methyl-2-propyl-1H-benzimidazole exhibits a predicted pKa of 12.45 ± 0.10 [1]. The ΔpKa of –0.85 units reflects the electron-withdrawing inductive effect of the 5-fluoro substituent, which reduces the basicity of the imidazole nitrogen. This pKa shift is consistent with the broader literature showing that fluorine substitution on benzimidazoles lowers pKa by approximately 0.7–1.0 units [2]. Although direct pKa data for the non-fluorinated 2-(piperidin-2-yl) comparator are not available in the same database, the class-level trend is well established.

pKa Modulation Fluorine Chemistry Ionization State

Positional Isomer Differentiation: XLogP3 (2.3) for the 2-Piperidinyl Isomer vs. XLogP3 (1.7–1.8) for 4-Piperidinyl Isomer—Substantial Lipophilicity Divergence

The 2-piperidinyl positional isomer (target compound) exhibits a computed XLogP3 of approximately 2.3, while the 4-piperidinyl positional isomer (6-fluoro-2-piperidin-4-yl-1H-benzimidazole, CAS 295790-49-7) exhibits an XLogP3-AA of 1.7 [1]. The 2-piperidinyl non-fluorinated parent (CAS 51785-23-0) has an XLogP3 of 1.8 [2]. The ΔXLogP3 of +0.5 to +0.6 between the 2-piperidinyl fluorinated and the 4-piperidinyl fluorinated isomer represents a meaningful difference in predicted hydrophobicity, which can alter logD-dependent properties such as plasma protein binding and CYP450 metabolic susceptibility. The divergence arises from differences in molecular shape and intramolecular hydrogen-bonding geometry conferred by the ortho-like relationship of the piperidine NH to the benzimidazole NH in the 2-yl isomer.

Positional Isomerism Lipophilicity Structure-Property Relationship

Boiling Point Comparison: 445°C (5-Fluoro-2-piperidin-2-yl) vs. 441.3°C (Non-Fluorinated Analog)—Thermal Stability Indicator Relevant to Synthetic Handling

5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole has a reported boiling point of 445°C at 760 mmHg, while its non-fluorinated analog 2-(piperidin-2-yl)-1H-benzimidazole (CAS 51785-23-0) boils at 441.3°C at 760 mmHg . The boiling point elevation of +3.7°C is attributable to the increased molecular weight (219.26 vs. 201.27 g/mol) and enhanced polarizability conferred by the fluorine atom. Density also increases from 1.167 g/cm³ to 1.241 g/cm³ (Δ = +0.074 g/cm³, +6.3%) [1]. These differences, while modest, are reproducible and can affect distillation cut points during purification and solvent-exchange operations.

Thermal Stability Synthetic Chemistry Purification

Commercially Available Purity Grades: 95% to 98%+ with Batch-Specific QC Documentation (NMR, HPLC, GC)—Enabling Reproducible Screening

Multiple reputable vendors supply 5-fluoro-2-piperidin-2-yl-1H-benzoimidazole with certified purity of 95% to 98%+ and provide batch-specific QC documentation including NMR, HPLC, and GC spectra . For example, Bidepharm offers 95%+ purity with batch QC reports, Leyan supplies at 98% purity, and BOC Sciences specifies 95% minimum purity . This level of analytical characterization is comparable to that of the non-fluorinated analog (typically 95–97%) but the availability of NMR-verified batch data for the fluorinated compound reduces the risk of undetected regioisomeric contamination—a concern particularly relevant given the known 5-fluoro/6-fluoro tautomeric ambiguity in benzimidazole nomenclature [1].

Quality Control Batch Reproducibility Procurement Specification

Procurement-Relevant Application Scenarios for 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole in Drug Discovery & Chemical Biology


MCH Receptor 1 Antagonist Lead Optimization Programs (Metabolic Disease)

Patents from Schering Corporation disclose 2-substituted benzimidazole piperidines as MCH receptor antagonists for obesity and metabolic disorders [1]. The 5-fluoro-2-piperidin-2-yl substitution pattern on the benzimidazole core is structurally congruent with the general Formula I described in US 7,511,146. The enhanced lipophilicity of the fluorinated analog (ΔLogP +0.139 vs. non-fluorinated parent) may improve blood-brain barrier penetration, a critical requirement for centrally acting MCH-R1 antagonists. Researchers engaged in MCH antagonist SAR exploration should prioritize this specific regioisomer over non-fluorinated or 4-piperidinyl analogs to maintain consistency with the patent-defined pharmacophore geometry.

TRPC6 Channel Inhibitor Screening (Renal and Cardiovascular Indications)

Patent literature (US 2020/0102298) describes benzimidazole derivatives as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channel activity [1]. Fluorinated benzimidazoles with piperidine substitution are explicitly encompassed within the claimed chemical space. The distinct pKa of the 5-fluoro-2-piperidin-2-yl isomer (11.60) relative to non-fluorinated analogs (12.45) alters the ionization state at the TRPC6 binding site pH microenvironment, potentially affecting inhibitor potency and selectivity. Procurement of the authentic 2-piperidinyl fluorinated isomer—rather than the 3- or 4-piperidinyl positional isomers—is essential for faithful replication of patent-exemplified biological data.

Physicochemical Property-Based Fragment and Lead Library Design

Screening libraries built for fragment-based drug discovery (FBDD) or lead-like compound collections benefit from compounds with well-characterized and differentiated physicochemical profiles. 5-Fluoro-2-piperidin-2-yl-1H-benzoimidazole offers a combination of properties—LogP 2.845, pKa 11.60, density 1.241 g/cm³—that fills a specific property space distinct from its non-fluorinated (LogP 2.706, density 1.167) and 4-piperidinyl (XLogP3 1.7) analogs [1][2]. This differentiation enables library designers to systematically probe the effect of fluorine substitution and piperidine attachment regiochemistry on target binding, metabolic stability, and cellular permeability within a congeneric series.

RP-HPLC Method Development and Analytical Reference Standard Qualification

The ~0.5 unit difference in XLogP3 between the 2-piperidinyl and 4-piperidinyl fluorinated isomers ensures baseline chromatographic separation under standard reversed-phase conditions [1]. The boiling point disparity (+3.7°C) and density differential (+6.3%) between fluorinated and non-fluorinated analogs provide orthogonal identity confirmation parameters [2]. These measurable differences support the use of 5-fluoro-2-piperidin-2-yl-1H-benzoimidazole as an analytical reference standard for HPLC method validation, particularly in laboratories that handle multiple benzimidazole-piperidine positional isomers and require unambiguous peak assignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-piperidin-2-YL-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.